molecular formula C11H19F3N2O2 B13963853 tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate

tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate

Cat. No.: B13963853
M. Wt: 268.28 g/mol
InChI Key: OIZZLYBBJSRLJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate is a specialist piperidine derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry as a sophisticated building block for the synthesis of novel active molecules. While specific biological data for this exact compound is not available, its core structure shares key features with other developed agonists. For instance, research on similar N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has demonstrated their potential as potent GPR119 agonists for enhancing insulin secretion and lowering plasma glucose, highlighting a therapeutic pathway for diabetes treatment . The incorporation of the N-trifluoromethyl group is a particularly notable feature, as it has been shown in related compounds to not only enhance target agonist activity but also to considerably improve the safety profile by reducing hERG channel inhibition, a common concern in drug development . The Boc-protected piperidine scaffold is a versatile intermediate, facilitating further synthetic exploration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this high-purity compound to explore new chemical spaces in drug discovery.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 4-(trifluoromethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(5-7-16)15-11(12,13)14/h8,15H,4-7H2,1-3H3

InChI Key

OIZZLYBBJSRLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Aminopiperidine

A common starting point is the Boc protection of 4-aminopiperidine to yield tert-butyl 4-aminopiperidine-1-carboxylate. This is achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base like pyridine or triethylamine.

  • Typical Conditions:
    • Solvent: Pyridine or dichloromethane
    • Temperature: 0–25 °C
    • Time: 12–16 hours
  • Yield: Up to 91% reported
  • Example: Dissolving 5.00 g (25 mmol) of 4-aminopiperidine in pyridine, cooling in ice bath, adding methanesulfonyl chloride slowly, stirring for 16 h at room temperature, followed by aqueous workup and extraction to afford the Boc-protected amine.

Introduction of the Trifluoromethylamino Group

Comparative Data Table of Preparation Methods

Methodology Key Reagents and Conditions Temperature Time Yield (%) Notes
Boc Protection of 4-aminopiperidine 4-Aminopiperidine, Boc2O, pyridine 0–25 °C 16 h 91 High yield, standard protection step
Copper(I)-Catalyzed Amination CuI, K3PO4, N,N-diethylsalicylamide, DMF 90 °C 24 h 38 Moderate yield, requires optimization
Pd(0)-Catalyzed Cross-Coupling Pd(PPh3)4, XPhos, KOtBu, toluene 100 °C 16 h 2 Low yield, sensitive to conditions
One-Pot CuI-Catalyzed Azide Coupling Boc-piperidine propioloyl ester, aryl/alkyl azides, CuI, DIPEA, DMF 0 °C 5 min 90–97 High purity and yield, efficient one-pot process
Condensation with Fluorinated Aldehydes Boc-piperidine amine, 2-hydroxy naphthaldehyde Room temperature Not specified Good Produces Schiff bases, versatile intermediates
Microwave-Assisted Cyclization & Reduction Boc-piperidine carbamoyl derivative, trimethoxymethane, AcOH, NaBH4 100 °C (microwave) 20 min + 2 h 71–91 Advanced method for cyclic derivatives

Purification and Characterization

  • Purification:
    Flash column chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol is commonly employed to isolate pure compounds after reaction completion.

  • Characterization:
    The products are characterized by high-resolution mass spectrometry (HRMS), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and infrared spectroscopy (IR). For example, HRMS confirms molecular ion peaks consistent with the expected formula, and NMR provides detailed structural confirmation.

The preparation of this compound involves multi-step synthetic strategies centered on the Boc protection of 4-aminopiperidine and subsequent introduction of the trifluoromethylamino group. Among the methods, copper(I)-catalyzed amination and one-pot azide coupling reactions offer practical routes with moderate to high yields. Palladium-catalyzed methods are less efficient under reported conditions but may be optimized.

Microwave-assisted and condensation-based approaches provide alternative routes for related fluorine-containing piperidine derivatives, highlighting the versatility of Boc-protected piperidines as building blocks.

For best results, the one-pot copper(I)-catalyzed azide coupling method is recommended due to its high yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine carboxylates arises from variations in substituents on the piperidine ring and adjacent aromatic systems. Below is a detailed comparison with key analogs:

Structural Variations and Substituent Effects

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate (Target) - Trifluoromethylamino group at 4-position
- Boc protection
C11H19F3N2O2 Enhanced metabolic stability; potential CNS activity due to lipophilicity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) - Amino and pyridin-3-yl groups at 4-position
- Boc protection
C15H23N3O2 Light yellow solid; used in preclinical studies; requires stringent safety protocols
tert-Butyl 4-[(6-(trifluoromethyl)pyridin-3-yl)amino]piperidine-1-carboxylate - Trifluoromethylpyridinylamino group
- Boc protection
C16H21F3N4O2 Dual inhibitor of plasmodial phosphoinositides; synthesized via Method C (35% yield)
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate - 3,4-Difluorobenzylamino group
- Boc protection
C17H23F2N2O2 High lipophilicity; explored for antimicrobial activity
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate - Hydroxy and methylaminomethyl groups at 4-position
- Boc protection
C12H24N2O3 Improved solubility due to hydroxyl group; potential for CNS-targeted therapeutics

Physicochemical Properties

  • Molecular Weight : Ranges from 244.3 () to 409.17 (), influenced by substituents like trifluoromethyl or aromatic rings.
  • Solubility : Hydrophilic groups (e.g., hydroxyl in ) enhance aqueous solubility, while trifluoromethyl or aryl groups increase logP .
  • Stability : Trifluoromethyl groups resist metabolic degradation, offering advantages over bromo or nitro analogs .

Biological Activity

Introduction

tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate, a compound featuring a piperidine ring with a trifluoromethyl group and a tert-butyl ester, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and applications in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C12H16F3N
  • Molecular Weight : Approximately 268.28 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carboxylate group, enhancing its lipophilicity and membrane permeability.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better penetration through biological membranes.
  • Binding to Proteins and Enzymes : Preliminary studies suggest that this compound may exhibit significant binding affinity to G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.

Pharmacological Studies

Research indicates that this compound may serve as a lead compound in drug discovery. Its unique properties allow it to interact effectively with biological systems:

  • Potential Therapeutic Applications : The compound is explored for its potential roles in treating various diseases due to its ability to modulate biological pathways.
  • Inhibition Studies : Compounds with similar structures have shown promising inhibitory effects on key enzymes involved in disease processes, suggesting that this compound may also exhibit similar activities .

Case Studies

  • Immunotherapy Research :
    • In studies focusing on PD-L1 inhibitors, compounds structurally related to this compound were identified as potential candidates for enhancing immune responses against tumors .
    • The ability to disrupt PD-1/PD-L1 interactions is crucial for developing effective cancer immunotherapies.
  • G-protein Coupled Receptor Interaction :
    • Interaction studies have indicated that the compound may bind to GPCRs, which play significant roles in signal transduction and are common targets in drug development .

Research Findings

A summary of research findings related to the biological activity of this compound is presented below:

Study FocusKey Findings
ImmunotherapyPotential as PD-L1 inhibitor; enhances immune response against tumors .
GPCR InteractionSignificant binding affinity observed; implications for drug development.
PharmacokineticsEnhanced metabolic stability due to trifluoromethyl substitution.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling solids or solutions to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • Waste Disposal : Segregate waste in labeled containers and engage certified waste management services for incineration or chemical neutralization .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. How is the purity and structural integrity of this compound typically verified?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect impurities .
  • NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1H^1H-NMR) and trifluoromethylamino moiety (δ ~120-130 ppm in 19F^{19}F-NMR) .
  • FT-IR : Identify carbonyl (C=O stretch at ~1680-1720 cm1^{-1}) and amine (N-H stretch at ~3300 cm1^{-1}) groups .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Piperidine Functionalization : Introduce the trifluoromethylamino group via nucleophilic substitution using trifluoromethylamine or its precursors under anhydrous conditions (e.g., DMF, 60°C) .

Boc Protection : React the amino group with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane with a base like DMAP .

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv Boc2_2O) to minimize side products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Case Study : Analogues with electron-withdrawing groups (e.g., nitro or sulfonyl) on the piperidine ring exhibit altered nucleophilicity, affecting coupling reactions. For example, para-substituted derivatives show 20-30% higher reactivity in Suzuki-Miyaura cross-coupling than meta-isomers .
  • Computational Modeling : Use DFT calculations to predict electronic effects of the trifluoromethyl group on amine basicity (pKa ~8.5 vs. ~10.2 for non-fluorinated analogues) .

Q. How can conflicting data regarding the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Controlled Studies :
  • Acidic Conditions : Reflux in HCl/THF (1:1) for 2 hours. Monitor Boc deprotection via 1H^1H-NMR (disappearance of tert-butyl signal) .
  • Basic Conditions : Stir in NaOH/MeOH (pH 12) at 25°C. LC-MS can detect degradation products (e.g., piperidine ring opening) .
  • Kinetic Analysis : Determine half-life (t1/2t_{1/2}) under varying pH to establish stability profiles .

Q. What strategies are effective in improving the compound’s solubility for in vitro bioassays?

  • Methodological Answer :

  • Solvent Screening : Test DMSO (≥50 mg/mL), aqueous buffers (e.g., PBS with 0.1% Tween-80), or co-solvents (e.g., 10% EtOH in water) .
  • Salt Formation : React with HCl to form a hydrochloride salt, increasing aqueous solubility by 5-10× .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability in cell culture .

Q. What are the challenges in characterizing its metabolic pathways using in vitro models?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Key Phase I metabolites include hydroxylation at the piperidine ring (m/z +16) and Boc cleavage (m/z -100) .
  • Enzyme Inhibition : Test CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50_{50} values >10 µM suggest low inhibition risk .

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